molecular formula C18H26N2O4 B7884952 4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

Cat. No. B7884952
M. Wt: 334.4 g/mol
InChI Key: KEFLVDKHKWYORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Histamine H4 Receptor Ligands Development : Research led by Altenbach et al. (2008) involved synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. Compound 4, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, showed potential as an anti-inflammatory agent and in antinociceptive activity, highlighting the potential for similar chemical structures in therapeutic applications (Altenbach et al., 2008).

  • Jak3 Inhibitor Synthesis : Xin-zhi (2011) described the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550. The method proposed offers insights into the synthesis processes of related compounds (Chen Xin-zhi, 2011).

  • Chiral Auxiliary Applications : Studer et al. (1995) reported the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which was used as an auxiliary in dipeptide synthesis, demonstrating the compound's utility in stereochemical applications (Studer, Hintermann, & Seebach, 1995).

  • Synthesis Optimization : Nishio et al. (2011) disclosed optimization details in synthesizing 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, which are structurally similar to the compound of interest. The study shows the significance of lithium coordination and steric hindrance in high selectivity synthesis (Nishio, Uchiyama, Kito, & Nakahira, 2011).

  • Anticancer Drug Intermediates : Zhang et al. (2018) worked on synthesizing Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. This underscores the role of related compounds in developing targeted cancer therapies (Zhang, Ye, Xu, & Xu, 2018).

  • Polyamide Synthesis : Hsiao et al. (2000) explored the synthesis of polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, indicating the potential of similar compounds in the creation of polymers with specific properties (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLVDKHKWYORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com

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